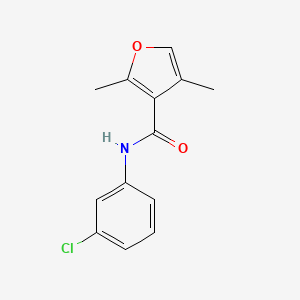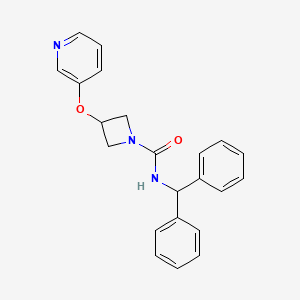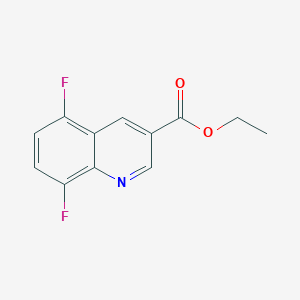
N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide” belong to a class of organic compounds known as amides. These are characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or condensation. For instance, the synthesis of carbamate esters, which are chemically similar to amides, involves the reaction of an alcohol with an isocyanate .Molecular Structure Analysis
The molecular structure of a compound like “N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide” would likely consist of a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), substituted with various functional groups .Chemical Reactions Analysis
Amides and similar compounds can undergo a variety of chemical reactions. For example, they can react with strong acids or bases, and they can form polymers such as polyurethane resins .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, carbamate esters are typically insoluble in water .Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Studies
The fluorescence quenching properties of carboxamides, including compounds similar to N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide, have been studied extensively. One study explored the quenching of fluorescence by aniline and carbon tetrachloride in different organic solvents. This research helps understand the quenching mechanisms and the role of sphere of action static quenching model in explaining the positive deviation attributed to static and dynamic quenching (Patil et al., 2013).
Synthesis and Characterization of Polymers
Research has been conducted on the synthesis and characterization of novel polyamides and polyimides, demonstrating the utility of N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide derivatives in creating materials with desirable properties such as high thermal stability and solubility in polar aprotic solvents. These materials have potential applications in high-performance polymers and electronics (Spiliopoulos et al., 1998; Hsiao et al., 1999).
Solvent Effects on Spectral Properties
The solvent effect on absorption and fluorescence spectra of carboxamides has been explored, providing insight into the electronic properties and potential applications of these compounds in sensing and molecular electronics. Such studies contribute to understanding the interaction between solvents and carboxamide compounds, influencing their electronic transitions and fluorescence properties (Patil et al., 2011).
Applications in Material Science
Further research into carboxamides focuses on their applications in material science, such as the synthesis of polymers with specific structural and electronic properties. These studies explore the potential of N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide derivatives in developing materials for electronic applications, showcasing the versatility and wide range of applications of these compounds (Liaw et al., 2002).
Wirkmechanismus
The mechanism of action of a compound depends on its intended use. For example, many drugs work by binding to specific receptors in the body. Unfortunately, without specific information on “N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide”, it’s difficult to provide a detailed mechanism of action .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on a compound like “N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide” would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-7-17-9(2)12(8)13(16)15-11-5-3-4-10(14)6-11/h3-7H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCSNGKMZWTDTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2382034.png)
![4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2382035.png)

![N-(3-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382037.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2382038.png)

![3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2382042.png)
![tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate](/img/structure/B2382043.png)
![N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2382044.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2382048.png)
![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2382049.png)